N-(2,4-difluorophenyl)-2-(2-methylfuran-3-yl)sulfinylacetamide
Description
N-(2,4-difluorophenyl)-2-(2-methylfuran-3-yl)sulfinylacetamide is a synthetic organic compound that belongs to the class of sulfinylacetamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(2-methylfuran-3-yl)sulfinylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO3S/c1-8-12(4-5-19-8)20(18)7-13(17)16-11-3-2-9(14)6-10(11)15/h2-6H,7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXQIDVQIBMKOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)S(=O)CC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-(2-methylfuran-3-yl)sulfinylacetamide typically involves the following steps:
Formation of the Sulfinylacetamide Backbone: This can be achieved through the reaction of an appropriate sulfinyl chloride with an amine.
Introduction of the 2,4-Difluorophenyl Group: This step involves the substitution reaction where the 2,4-difluorophenyl group is introduced to the sulfinylacetamide backbone.
Attachment of the 2-Methylfuran-3-yl Group: This can be done through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice.
Use of Catalysts: To increase reaction efficiency.
Purification Techniques: Such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-(2-methylfuran-3-yl)sulfinylacetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfinyl group to a sulfone.
Reduction: Reduction of the sulfinyl group to a sulfide.
Substitution: Reactions involving the replacement of the 2,4-difluorophenyl or 2-methylfuran-3-yl groups.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles or electrophiles under appropriate conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for treating diseases due to its unique chemical properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-(2-methylfuran-3-yl)sulfinylacetamide would depend on its specific application. Generally, it might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulating biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-(2-methylfuran-3-yl)sulfonylacetamide: A sulfone derivative.
N-(2,4-difluorophenyl)-2-(2-methylfuran-3-yl)acetamide: A simpler acetamide derivative.
Uniqueness
N-(2,4-difluorophenyl)-2-(2-methylfuran-3-yl)sulfinylacetamide is unique due to the presence of both the sulfinyl group and the 2,4-difluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
